4-Chloro-6-hydroxynicotinic acid
Overview
Description
4-Chloro-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. It has the molecular formula C6H4ClNO3 and is known for its various applications in scientific research and industry .
Mechanism of Action
Mode of Action
The exact mode of action of 4-Chloro-6-hydroxynicotinic acid is currently unknown due to the lack of specific studies on this compound. It is known that hydroxynicotinic acids, in general, can participate in various biochemical reactions due to their hydroxyl and carboxyl functional groups .
Biochemical Pathways
It is known that hydroxynicotinic acids can be involved in the metabolism of niacin, also known as vitamin b3 . Niacin exists as several molecular compounds that act as precursors to the nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxynicotinic acid can be achieved through several methods. One common method involves the chlorination of 6-hydroxynicotinic acid. The reaction typically involves the use of thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions .
Another method involves the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid, followed by chlorination. This method provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 6-position can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus oxychloride
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: 4-Amino-6-hydroxynicotinic acid, 4-Thio-6-hydroxynicotinic acid
Oxidation Products: 4-Chloro-6-oxonicotinic acid
Reduction Products: 4-Chloro-6-hydroxypyridine
Scientific Research Applications
4-Chloro-6-hydroxynicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-6-hydroxynicotinic acid can be compared with other hydroxynicotinic acid derivatives, such as:
- 2-Hydroxynicotinic acid
- 4-Hydroxynicotinic acid
- 5-Hydroxynicotinic acid
- 6-Hydroxynicotinic acid
- 5-Chloro-6-hydroxynicotinic acid
Uniqueness
The presence of both a chlorine atom and a hydroxyl group on the pyridine ring makes this compound unique. This combination of functional groups allows for a diverse range of chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAMXXDHIPPOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597775 | |
Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73038-85-4 | |
Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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